

Biosynthesis of rocaglamide derivatives

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Compound of Interest		
Compound Name:	Desmethylrocaglamide	
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An In-Depth Technical Guide to the Biosynthesis of Rocaglamide Derivatives

Abstract

Rocaglamide and its derivatives, collectively known as flavaglines, are a unique class of cyclopenta[b]benzofuran natural products exclusively found in plants of the genus Aglaia (Meliaceae). These compounds have garnered significant attention from the scientific community due to their potent and diverse biological activities, including insecticidal, anti-inflammatory, and particularly, anticancer properties. Several rocaglamide derivatives exhibit profound cytostatic and cytotoxic activity against a wide range of human cancer cell lines, often at nanomolar concentrations. Their primary mechanism of action involves the inhibition of protein synthesis at the initiation stage by clamping the RNA helicase eIF4A onto polypurine sequences in mRNA, a mode of action that is highly relevant for cancer therapy. This technical guide provides a comprehensive overview of the current understanding of rocaglamide biosynthesis, details the experimental methodologies used to study these molecules, and presents key quantitative data on their biological activities.

The Postulated Biosynthetic Pathway

The biosynthesis of the complex rocaglamide skeleton has not been fully elucidated with identified enzymes; however, a chemically plausible pathway has been proposed based on the co-occurrence of related structures and extensive work on biomimetic chemical synthesis. The pathway is believed to originate from two primary precursors: a flavonoid (specifically a 3-hydroxyflavone derivative) and a cinnamic acid amide derivative.

The proposed key steps are:



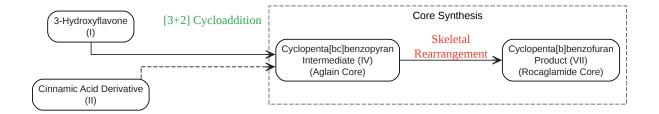




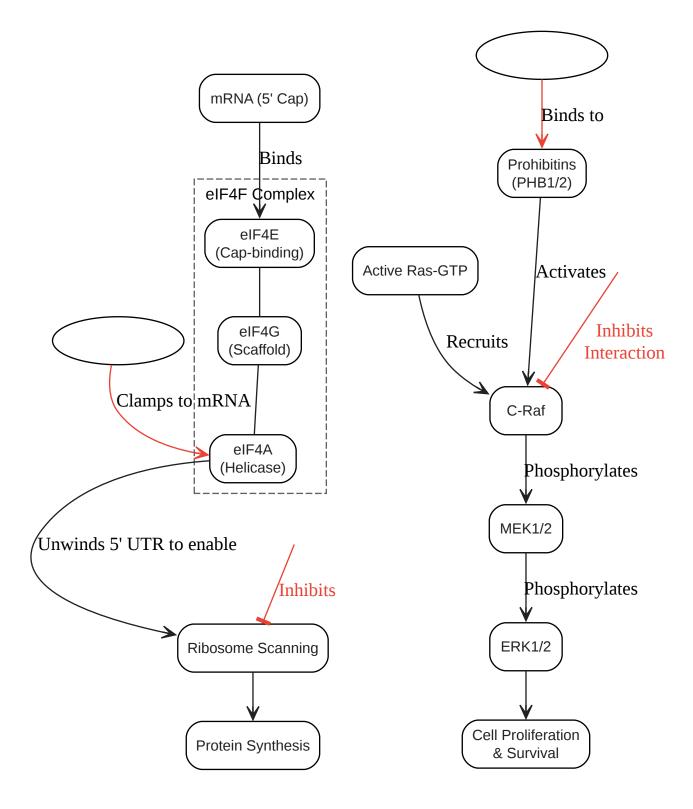
- [3+2] Cycloaddition: The biosynthesis is thought to be initiated by a cycloaddition reaction between the 3-hydroxyflavone nucleus (I) and a cinnamic acid amide moiety (II). This reaction forms a key intermediate (IV) possessing a cyclopenta[bc]benzopyran core structure, which is characteristic of the "aglain" class of natural products that co-exist with rocaglamides in Aglaia species.[1][2]
- Skeletal Rearrangement: The aglain intermediate (IV) is then proposed to undergo a critical skeletal rearrangement. This involves the cleavage of the C-5a to C-5 bond and the formation of a new bond between C-5a and C-10. This transforms the cyclopenta[bc]benzopyran ring system into the characteristic cyclopenta[b]benzofuran skeleton (VII) of the rocaglamides.[1][3]

This postulated pathway elegantly explains the structural relationship and co-occurrence of aglains and rocaglamides within the same plant species.









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